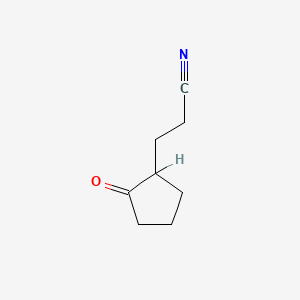
1(2H)-Ona-4-fenilftalazina
Descripción general
Descripción
4-Phenylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the class of phthalazinones. It is characterized by a phthalazine ring system with a phenyl group attached at the fourth position. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential as anticancer and antiviral agents.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It is suggested that similar compounds may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. One common method includes the reaction of phenylhydrazine with phthalic anhydride under reflux conditions in a suitable solvent such as acetic acid .
Industrial Production Methods: In an industrial setting, the production of 4-Phenylphthalazin-1(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield dihydrophthalazinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted phthalazinones and dihydrophthalazinones, which can be further functionalized for various applications .
Comparación Con Compuestos Similares
4-Benzylphthalazin-1(2H)-one: Similar structure with a benzyl group instead of a phenyl group.
4-Methylphthalazin-1(2H)-one: Contains a methyl group at the fourth position.
4-Phenyl-2H-phthalazin-1-one: A positional isomer with the phenyl group at a different position.
Uniqueness: 4-Phenylphthalazin-1(2H)-one stands out due to its specific pharmacological properties and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
4-phenyl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLBNVENUPHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276944 | |
| Record name | 4-Phenylphthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5004-45-5 | |
| Record name | 4-Phenylphthalazin-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylphthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-1-(2H)-phthalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 4-Phenylphthalazin-1(2H)-one's anti-inflammatory activity?
A1: While the exact target of 4-Phenylphthalazin-1(2H)-one remains unclear, research suggests it might interact with kinases involved in inflammatory pathways. The molecule contains a =N–NH– fragment, similar to the known JNK inhibitor Dibenzo[cd,g]indazol-6(2H)-one. This structural feature allows for hydrogen bonding with amino acids in kinase ATP-binding pockets []. Though 4-Phenylphthalazin-1(2H)-one showed weak affinity for JNK itself (IC50 > 100 mM), it effectively inhibited the production of inflammatory cytokines IL-6 and TNF, as well as NF-κB, when stimulated by bacterial LPS []. This suggests its anti-inflammatory activity might stem from targeting a different kinase with a similar ATP-binding pocket structure. Further research is needed to identify this specific target.
Q2: How was 4-Phenylphthalazin-1(2H)-one synthesized?
A2: 4-Phenylphthalazin-1(2H)-one was synthesized through a condensation reaction between 4-oxo-4-phenylbutanoic acid and hydrazine hydrate []. The structure of the synthesized compound was confirmed using various spectroscopic methods, including ¹H NMR spectroscopy, IR spectroscopy, and mass spectrometry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]](/img/structure/B1330025.png)




